molecular formula C25H22N2O3 B2567049 Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-methylquinoline-2-carboxylate CAS No. 1184968-79-3

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-methylquinoline-2-carboxylate

Cat. No.: B2567049
CAS No.: 1184968-79-3
M. Wt: 398.462
InChI Key: OLXVMBGBUBFUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-methylquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a benzyloxyphenylamino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Amination: The amino group is introduced through a nucleophilic aromatic substitution reaction, where the benzyloxyphenyl group is reacted with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, suitable bases, nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-methylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-methylquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Oxidized derivatives with different chemical properties and biological activities.

    Benzyloxyquinolines: Compounds with similar benzyloxy substitution but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-methylquinoline-2-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimalarial and antimycobacterial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C25H22N2O3
  • Molecular Weight : 398.462 g/mol
  • InChI Key : OLXVMBGBUBFUIB-UHFFFAOYSA-N
  • SMILES Notation : CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC

Solubility

Information regarding the solubility of this compound is currently not available, which may impact its bioavailability and pharmacokinetic properties.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives, including those with structural modifications similar to this compound. The core structure of quinolines is crucial for their biological activity against Plasmodium falciparum, the causative agent of malaria.

  • Mechanism of Action : The mechanism involves the accumulation of these compounds within the acidic food vacuole of the parasite, leading to interference with heme detoxification processes. The presence of a methyl group at the 4-amino position enhances electron delocalization, which is hypothesized to improve binding affinity to heme .
  • Case Study : A series of novel 4-aminoquinoline analogues were synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The study indicated that certain modifications at the amino position significantly influenced the compounds' efficacy .

Antimycobacterial Activity

The antimycobacterial activity of quinoline derivatives has also been explored, particularly against Mycobacterium tuberculosis (Mtb).

  • Research Findings : A study focused on N-(4-(benzyloxy)benzyl)-4-aminoquinolines demonstrated promising results as potential inhibitors of Mtb growth. The bulky benzyloxy group was found to enhance lipophilicity, which is critical for cellular permeability and overall bioactivity .
  • Selectivity and Cytotoxicity : Evaluations against Vero (monkey kidney) and HepG2 (human liver) cell lines were conducted to assess selectivity. The most active compounds exhibited favorable selectivity indices, indicating lower cytotoxicity relative to their antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinoline derivatives. Key factors influencing activity include:

  • Substituent Effects : Variations in substituents attached to the quinoline ring can significantly alter pharmacological profiles. For instance, electron-donating groups at specific positions have been shown to enhance activity against resistant strains .
  • Physicochemical Properties : Properties such as lipophilicity and pKa values are crucial in determining the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds .

Data Summary

PropertyValue
Molecular FormulaC25H22N2O3
Molecular Weight398.462 g/mol
Antimalarial ActivityEffective against P. falciparum
Antimycobacterial ActivityEffective against Mtb
Selectivity IndexFavorable (specific values not provided)

Properties

IUPAC Name

methyl 6-methyl-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-8-13-22-21(14-17)23(15-24(27-22)25(28)29-2)26-19-9-11-20(12-10-19)30-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXVMBGBUBFUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.